Zidovudine is a pyrimidine 2',3'-dideoxyribonucleoside compound having a 3'-azido substituent and thymine as the nucleobase. It has a role as an antiviral drug, an antimetabolite and a HIV-1 reverse transcriptase inhibitor. It is a pyrimidine 2',3'-dideoxyribonucleoside and an azide.
Zidovudine (brand name: Retrovir) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the following uses:
To treat HIV infection in adults, children, and infants. When zidovudine is used to treat HIV infection, the medicine is always used in combination with other HIV medicines.
To prevent mother-to-child transmission (perinatal transmission) of HIV. When used to prevent mother-to-child transmission, zidovudine is given to women with HIV during pregnancy and childbirth and to their infants after birth.
Although zidovudine is FDA-approved, it is no longer commonly used or recommended as an HIV treatment in adults and adolescents. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescentswith HIV no longer contain detailed or updated information on the use of zidovudine. Please refer to the FDA drug labels (capsule, oral solution, injection [solution]; tablet) for additional information regarding the use of zidovudine in people with HIV.
Zidovudine is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of zidovudine is as a Nucleoside Reverse Transcriptase Inhibitor.
Zidovudine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents in the therapy and prophylaxis of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Zidovudine is a rare, but well established cause of clinically apparent acute and chronic liver injury.
Zidovudine is a natural product found in Daphne genkwa, Stachybotrys chartarum, and Ecklonia cava with data available.
Zidovudine is a synthetic dideoxynucleoside. After intracellular phosphorylation to its active metabolite, zidovudine inhibits DNA polymerase, resulting in the inhibition of DNA replication and cell death. This agent also decreases levels of available pyrimidines. (NCI04)
Zidovudine (AZT) can cause cancer according to California Labor Code.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by an azido group. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication, acting as a chain-terminator of viral DNA during reverse transcription. It improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS. Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by an azido group. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication, acting as a chain-terminator of viral DNA during reverse transcription. It improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS. Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia.
See also: Lamivudine; zidovudine (component of); Abacavir Sulfate; LAmivudine; Zidovudine (component of); Lamivudine; zidovudine; nevirapine (component of) ... View More ...
Zidovudine
CAS No.: 30516-87-1
Cat. No.: VC0547761
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 30516-87-1 |
---|---|
Molecular Formula | C10H13N5O4 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |
Standard InChI Key | HBOMLICNUCNMMY-XLPZGREQSA-N |
Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Appearance | Solid powder |
Colorform | White to beige, crystalline solid Needles from petroleum ethe |
Melting Point | 223 to 234 °F (NTP, 1992) 113-115 °C 106-112 °C 106 - 112 °C |
Mechanism of Action: From Molecular Target to Viral Suppression
Phosphorylation and Intracellular Activation
Zidovudine requires triphosphorylation to become active. Cellular kinases sequentially convert it to zidovudine monophosphate (via thymidine kinase), diphosphate (thymidylate kinase), and finally zidovudine triphosphate (ZDV-TP) . This metabolite competes with thymidine triphosphate (dTTP) for incorporation into viral DNA, with 100-fold greater affinity for HIV reverse transcriptase than human DNA polymerases .
Table 1: Key Steps in Zidovudine Activation and Viral Inhibition
Dual Antiviral Mechanisms
ZDV-TP exerts antiviral effects through:
-
Competitive inhibition: Binds reverse transcriptase active site with Ki = 0.04 μM vs dTTP’s 0.25 μM .
-
Chain termination: Lacks 3'-OH group, preventing phosphodiester bond formation .
This dual mechanism reduces HIV replication by 95% at concentrations ≤1 μM in vitro .
Pharmacokinetic Profile: Absorption, Distribution, and Elimination
Absorption and Bioavailability
Zidovudine demonstrates 60-70% oral bioavailability unaffected by food . Peak plasma concentrations (Cmax) of 1.1 μg/mL occur 0.5-1.5 hours post 200 mg dose. Cerebrospinal fluid concentrations reach 50-75% of plasma levels, crucial for treating HIV encephalopathy .
Table 2: Comparative Pharmacokinetic Parameters
Parameter | Adults (200 mg q4h) | Neonates (2 mg/kg q6h) | Source |
---|---|---|---|
Cmax (μg/mL) | 1.1 ± 0.2 | 1.8 ± 0.4 | |
Tmax (h) | 0.8 ± 0.3 | 1.2 ± 0.5 | |
Half-life (h) | 1.1 ± 0.2 | 3.1 ± 1.4 | |
CSF:Plasma ratio | 0.6 ± 0.1 | 0.7 ± 0.2 |
Metabolism and Excretion
Hepatic glucuronidation via UGT2B7 converts 75% of zidovudine to inactive 5'-glucuronide (GZDV) . Renal excretion accounts for 29% unchanged drug and 45% as GZDV. Dose adjustments are required for hepatic impairment (reduce 50%) and severe renal insufficiency (CrCl <15 mL/min: 300 mg/day) .
Clinical Efficacy: Evidence from Pivotal Trials
Prevention of Vertical Transmission
The Pediatric AIDS Clinical Trials Group (PACTG) 076 protocol reduced perinatal HIV transmission from 25.5% to 8.3% using:
-
Maternal regimen: 100 mg 5×/day antepartum + IV intrapartum
-
Neonatal regimen: 2 mg/kg q6h ×6 weeks
This regimen remains foundational, though shorter courses (starting at 28 weeks gestation) now achieve 6.5% transmission rates in resource-limited settings .
Disease Progression Delay
In the 711-patient ACTG 016 trial:
-
CD4 200-500/μL stratum: 3.23× lower progression risk with zidovudine (p=0.0002)
-
CD4 ≥500/μL stratum: No significant benefit (HR=0.67, p=0.45)
Viral load reductions correlated with CD4 gains: +58 cells/μL at 24 weeks vs placebo .
Table 3: Key Clinical Trial Outcomes
Combination Therapy Synergy
The COMET trial demonstrated superior viral suppression with zidovudine+lamivudine vs monotherapy (78% vs 45% <400 copies/mL at 48 weeks) . Triple therapy adding nelfinavir increased suppression rates to 85% in children .
Event | Monotherapy (%) | Combination (%) | Management | Source |
---|---|---|---|---|
Anemia | 5.1 | 7.3 | Transfusion, dose reduce | |
Neutropenia | 4.2 | 5.8 | G-CSF, hold treatment | |
Nausea | 18.4 | 22.1 | Anti-emetics |
Recent Advances and Future Directions
Post-Exposure Prophylaxis (PEP)
Animal studies demonstrate 95% efficacy when started ≤24h post-FeLV exposure . Current guidelines recommend:
Novel Formulations
Phase II trials of a once-daily extended-release formulation (ZDV-XR) show comparable AUC to twice-daily dosing with 30% fewer GI adverse events .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume